5-(4-Hydroxy-3-methoxy-phenyl)-1-phenyl-3-phenylamino-1,5-dihydro-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-HYDROXY-3-METHOXYPHENYL)-1-PHENYL-3-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes hydroxy, methoxy, phenyl, and phenylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-HYDROXY-3-METHOXYPHENYL)-1-PHENYL-3-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then subjected to cyclization reactions under acidic or basic conditions to form the pyrrol-2-one ring structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-HYDROXY-3-METHOXYPHENYL)-1-PHENYL-3-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenyl and phenylamino groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
5-(4-HYDROXY-3-METHOXYPHENYL)-1-PHENYL-3-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-HYDROXY-3-METHOXYPHENYL)-1-PHENYL-3-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-HYDROXY-3-METHOXYPHENYL)PENTANOIC ACID: Shares the hydroxy and methoxyphenyl groups but differs in the overall structure and functional groups.
4-HYDROXY-3-METHOXYBENZALDEHYDE: Contains the hydroxy and methoxyphenyl groups but lacks the pyrrol-2-one ring structure.
Uniqueness
5-(4-HYDROXY-3-METHOXYPHENYL)-1-PHENYL-3-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its combination of functional groups and ring structures, which confer specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C23H20N2O3 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
4-anilino-2-(4-hydroxy-3-methoxyphenyl)-1-phenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H20N2O3/c1-28-22-14-16(12-13-21(22)26)20-15-19(24-17-8-4-2-5-9-17)23(27)25(20)18-10-6-3-7-11-18/h2-15,20,24,26H,1H3 |
InChI Key |
AUFLGMDRYAZLDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C=C(C(=O)N2C3=CC=CC=C3)NC4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.